molecular formula C16H22ClN3O2 B1623388 Mezacopride CAS No. 89613-77-4

Mezacopride

Cat. No. B1623388
CAS RN: 89613-77-4
M. Wt: 323.82 g/mol
InChI Key: DYMNHNMNXIHEHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mezacopride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a substituted benzoyl chloride with an amine.

    Introduction of the Quinuclidine Moiety: The quinuclidine moiety is introduced via nucleophilic substitution reactions.

    Final Coupling and Purification: The final step involves coupling the intermediate compounds and purifying the final product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-pressure liquid chromatography for purification and advanced techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Mezacopride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the quinuclidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Mezacopride has a wide range of scientific research applications:

Mechanism of Action

Mezacopride exerts its effects primarily through its interaction with serotonin receptors. It acts as an antagonist at the 5-hydroxytryptamine 3 receptor, inhibiting its activity, and as an agonist at the 5-hydroxytryptamine 4 receptor, stimulating its activity. These interactions influence various physiological processes, including mood regulation, cognitive function, and gastrointestinal motility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound’s unique dual action as both an antagonist and agonist at different serotonin receptors sets it apart from other compounds. This dual action provides a broader range of therapeutic applications and makes it a valuable compound in both research and clinical settings .

properties

CAS RN

89613-77-4

Molecular Formula

C16H22ClN3O2

Molecular Weight

323.82 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide

InChI

InChI=1S/C16H22ClN3O2/c1-18-13-8-15(22-2)11(7-12(13)17)16(21)19-14-9-20-5-3-10(14)4-6-20/h7-8,10,14,18H,3-6,9H2,1-2H3,(H,19,21)

InChI Key

DYMNHNMNXIHEHH-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C(=C1)OC)C(=O)NC2CN3CCC2CC3)Cl

Canonical SMILES

CNC1=C(C=C(C(=C1)OC)C(=O)NC2CN3CCC2CC3)Cl

Origin of Product

United States

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